2-Methyloxane-4-sulfonamide

Beschreibung

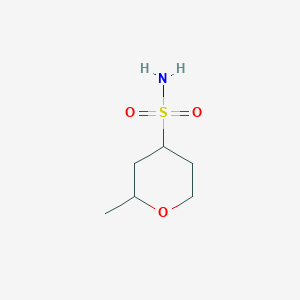

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyloxane-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIDHAUZVACEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Methyloxane 4 Sulfonamide

Retrosynthetic Analysis of the 2-Methyloxane-4-sulfonamide Framework

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. fiveable.meslideshare.net For this compound, the analysis begins by disconnecting the most synthetically accessible bonds. A primary disconnection target is the carbon-sulfur bond of the sulfonamide, a common and reliable bond-forming reaction in the forward sense. This leads to two key synthons: a nucleophilic amine at the 4-position of the 2-methyloxane ring and an electrophilic sulfonyl chloride.

Further disconnection of the 2-methyloxane ring itself can be envisioned through several pathways. A logical approach is an intramolecular hydroalkoxylation or etherification, which would break a C-O bond. This retrosynthetic step reveals a substituted open-chain hydroxy-alkene or a related precursor. This strategy simplifies the complex cyclic structure into a more manageable acyclic precursor, where the stereocenters at C2 and C4 can be established using well-developed asymmetric methodologies.

Classical Synthetic Routes to Oxane-4-sulfonamide Structures

Classical approaches to the synthesis of the target molecule rely on established, step-wise procedures to first construct the core ring system and then introduce the required functional groups.

Stereoselective Formation of the 2-Methyloxane Ring System

The formation of the tetrahydropyran (B127337) (oxane) ring is a central challenge in this synthesis. A variety of methods have been developed for the stereocontrolled synthesis of substituted tetrahydropyrans. organic-chemistry.org One effective classical strategy involves the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde to form a tetrahydropyran-4-ol. Subsequent manipulation of the hydroxyl group at the C4 position would then be necessary.

Another powerful method is the intramolecular cyclization of δ-hydroxy olefins, often catalyzed by acids or transition metals. For the specific 2-methyloxane target, a 5-hexen-1-ol (B1630360) derivative with a methyl group at the appropriate position could serve as a precursor. The stereochemistry at the 2-position can be controlled by the chirality of the starting material or through substrate-controlled cyclization. For instance, routes starting from optically pure building blocks like alkyl (S)-3-hydroxybutyrate can be used to construct the (2S)-2-methyltetrahydropyran-4-one scaffold, which serves as a key intermediate. researchgate.net The formation of the tetrahydropyran ring can proceed via an oxidative Pd-catalysed ring closure followed by hydrogenation to preserve optical purity. researchgate.net

A highly relevant approach involves the stereoselective Michael addition of organocuprates (Gilman reagents) or Grignard reagents to 2,3-dihydropyran-4-one precursors. This method allows for the introduction of substituents at the 2- and 6-positions with high stereocontrol, typically yielding trans-disubstituted products through axial attack of the nucleophile. nih.gov

Introduction and Functionalization of the Sulfonamide Moiety

The sulfonamide functional group is a crucial pharmacophore in many therapeutic agents. ucl.ac.uk The most common and direct method for its formation is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. organic-chemistry.orgorganic-chemistry.org

In the context of this compound synthesis, this would involve the preparation of a 2-methyloxan-4-amine (B1292084) intermediate. This amine can be synthesized from a corresponding ketone (2-methyloxan-4-one) via reductive amination or from an alcohol (2-methyloxan-4-ol) via conversion to an azide (B81097) followed by reduction. Once the amine is formed, its reaction with a suitable sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) provides the target sulfonamide.

| Precursor Functional Group at C4 | Intermediate | Final Step | Key Reagents |

|---|---|---|---|

| Ketone | 2-Methyloxan-4-amine | Sulfonylation | NH₃, NaBH₃CN (Reductive Amination); RSO₂Cl, Pyridine |

| Alcohol | 2-Methyloxan-4-azide | Reduction & Sulfonylation | DPPA, DBU (Mitsunobu); H₂, Pd/C; RSO₂Cl, Et₃N |

| Alcohol | 2-Methyloxan-4-amine | Sulfonylation | NaN₃, PPh₃, CBr₄; H₂, Pd/C; RSO₂Cl, Et₃N |

Advanced Synthetic Techniques for Enhanced Efficiency and Stereocontrol

Modern synthetic chemistry offers powerful tools to improve the efficiency and stereoselectivity of complex molecule synthesis, moving beyond classical methods.

Asymmetric Catalysis in Generating Chiral Centers

The this compound molecule contains at least two stereocenters (at C2 and C4), making asymmetric catalysis an attractive strategy for its enantioselective synthesis. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds like tetrahydropyrans. rsc.org For instance, chiral phosphoric acids or amine catalysts (like prolinol derivatives) can catalyze cascade reactions, such as Michael/Henry/ketalization sequences, to construct highly functionalized tetrahydropyrans with multiple contiguous stereocenters in a single pot. nih.gov

Transition metal catalysis also provides robust methods for asymmetric synthesis. Ruthenium-catalyzed dynamic kinetic resolution (DKR) can establish multiple stereocenters in one step. nih.gov Similarly, palladium-catalyzed asymmetric hydroalkoxylation of specific allenes can generate chiral cyclic acetals, which are precursors to tetrahydropyran rings. acs.org These catalytic methods offer the potential to synthesize this compound with high enantiomeric excess, which is crucial for pharmaceutical applications.

| Catalyst Type | Reaction | Key Features | Typical Catalyst Example |

|---|---|---|---|

| Organocatalyst | Michael/Henry/Ketalization Cascade | Forms multiple stereocenters in one pot. | Quinine-derived squaramide acs.org |

| Transition Metal (Ru) | Dynamic Kinetic Resolution (DKR) | Efficiently sets two contiguous stereocenters. nih.gov | Ru-based complexes |

| Transition Metal (Pd) | Asymmetric Hydroalkoxylation | Generates chiral cyclic acetal (B89532) precursors. acs.org | Pd-complex with chiral ligands |

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

For the discovery and optimization of new drug candidates, the ability to rapidly synthesize a large number of related compounds (a library) is essential. Solid-phase synthesis is a powerful technique for this purpose. nih.gov A library of this compound derivatives could be constructed using this approach.

The synthesis would typically begin by attaching a suitable building block to a solid support (resin). For example, a protected 2-methyloxane precursor with a linking point could be immobilized. Subsequently, the sulfonamide moiety can be introduced by reacting the resin-bound intermediate with a diverse set of sulfonyl chlorides. Alternatively, a sulfonamide-containing fragment could be attached to the resin, followed by the construction of the oxane ring on the solid support. After the synthesis is complete, the final compounds are cleaved from the resin and purified. This combinatorial approach allows for the efficient generation of a library of analogs with variations in the substituent on the sulfonamide nitrogen or on the oxane ring, facilitating structure-activity relationship (SAR) studies. nih.govdiva-portal.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is crucial for minimizing environmental impact and promoting sustainable manufacturing processes. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.govmdpi.com

Several strategies can be employed to align the synthesis of this compound with green chemistry principles. One approach involves the use of environmentally benign solvents, such as water or 2-methyltetrahydrofuran (B130290) (MeTHF), which are less toxic and more sustainable alternatives to traditional organic solvents. researchgate.net For instance, a visible-light-triggered synthesis of sulfonamides has been developed in MeTHF, avoiding the need for a base or metal catalysts. researchgate.net Another green approach is the adoption of solvent-free reaction conditions, such as mechanosynthesis. mdpi.comrsc.org This technique uses mechanical energy to initiate reactions, often at room temperature, thereby reducing solvent waste and energy consumption. nih.gov

Catalyst-free methods also represent a significant advancement in the green synthesis of sulfonamides. researchgate.net These methods can simplify purification processes and avoid the use of potentially toxic and expensive metal catalysts. Furthermore, the principles of atom economy can be maximized by designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | Designing synthetic routes with high atom economy and fewer side products. | Reduced environmental pollution and disposal costs. |

| Safer Solvents & Auxiliaries | Utilizing water, 2-methyltetrahydrofuran (MeTHF), or solvent-free conditions. researchgate.net | Reduced toxicity and improved worker safety. |

| Energy Efficiency | Employing mechanosynthesis or reactions at ambient temperature. nih.govrsc.org | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the oxane ring. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. | Simplified synthesis and reduced waste. |

| Catalysis | Utilizing highly efficient and recyclable catalysts, or catalyst-free methods. researchgate.net | Improved reaction rates and reduced waste from stoichiometric reagents. |

Derivatization Strategies and Analog Synthesis of this compound

The derivatization of this compound is a key strategy for exploring its structure-activity relationship (SAR) and developing new analogs with potentially improved pharmacological properties. These modifications can be targeted at various positions within the molecule, including the methyl group, the oxane ring, and the sulfonamide nitrogen.

The methyl group at the 2-position of the oxane ring presents a site for modification to probe its influence on biological activity. One approach involves the replacement of the methyl group with other alkyl groups of varying size and lipophilicity, such as ethyl, propyl, or isopropyl groups. This can provide insights into the steric and electronic requirements of the binding pocket of its biological target.

Another strategy is the introduction of functional groups onto the methyl group. For example, hydroxylation to form a hydroxymethyl group could increase polarity and potential for hydrogen bonding. Halogenation, particularly with fluorine, can alter the compound's metabolic stability and electronic properties.

| Modification | Potential Synthetic Approach | Expected Impact on Properties |

| Alkyl Homologation | Grignard reaction with corresponding aldehydes followed by reduction. | Altered lipophilicity and steric bulk. |

| Hydroxylation | Oxidation using a suitable oxidizing agent. | Increased polarity and hydrogen bonding potential. |

| Fluorination | Nucleophilic fluorination of a corresponding tosylate. | Enhanced metabolic stability and altered electronics. |

| Amination | Conversion to a halide followed by nucleophilic substitution with an amine. | Introduction of a basic center and potential for salt formation. |

Introducing substituents at other positions on the oxane ring can significantly modulate the physicochemical properties and biological activity of this compound. The strategic placement of functional groups can influence the molecule's conformation, polarity, and ability to interact with biological targets.

For instance, the introduction of hydroxyl or methoxy (B1213986) groups could enhance aqueous solubility and provide additional points for hydrogen bonding. Conversely, the addition of lipophilic groups like halogens or small alkyl chains could increase membrane permeability. The stereochemistry of these new substituents would also be a critical factor to consider, as different stereoisomers can exhibit distinct biological activities.

| Position of Substitution | Type of Substituent | Potential Synthetic Method | Anticipated Effect |

| C-3 | Hydroxyl (-OH) | Stereoselective reduction of a corresponding ketone. | Increased polarity, potential for new hydrogen bonds. |

| C-5 | Fluoro (-F) | Electrophilic fluorination. | Altered pKa, increased metabolic stability. |

| C-6 | Methyl (-CH3) | Alkylation of a corresponding enolate. | Increased lipophilicity, altered steric profile. |

The sulfonamide nitrogen is a key site for functionalization, offering a straightforward handle for introducing a wide array of substituents. ox.ac.uk Late-stage functionalization strategies are particularly valuable as they allow for the diversification of a common intermediate. nih.gov

Photocatalytic methods have emerged as powerful tools for the late-stage functionalization of sulfonamides. ox.ac.uknih.gov These methods can proceed under mild conditions and allow for the introduction of a diverse range of functional groups through radical intermediates. This approach can be used to install various alkyl or functionalized fragments onto the sulfonamide nitrogen.

| Functionalization Strategy | Reagents and Conditions | Resulting Moiety | Potential Impact |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary sulfonamide | Modified lipophilicity and steric properties. |

| N-Arylation | Aryl boronic acid, copper catalyst | N-aryl sulfonamide | Introduction of aromatic interactions. |

| N-Acylation | Acyl chloride, base | N-acyl sulfonamide | Increased steric bulk, altered electronic properties. |

| Photocatalytic Functionalization ox.ac.uknih.gov | Photocatalyst, light, alkene | N-alkylated sulfonamide | Access to a wide range of substituents under mild conditions. |

Stereochemical Investigations and Conformational Analysis of 2 Methyloxane 4 Sulfonamide

Diastereomeric and Enantiomeric Resolution Techniques for Stereoisomers

The separation of the stereoisomers of 2-Methyloxane-4-sulfonamide is essential for studying their individual properties. This process, known as resolution, can be achieved through several established techniques that exploit the different physical properties of diastereomers or the specific interactions of enantiomers with a chiral environment.

Diastereomeric Resolution via Salt Formation

The most common method for resolving racemates is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. researchgate.net Since diastereomers have distinct physical properties, such as solubility, they can often be separated by fractional crystallization. rsc.orgmdpi.com

Given the presence of the sulfonamide group, which has an ionizable proton (pKa values for similar groups can range from ~8.5 to 10), this compound can be treated as a weak acid. researchgate.net Therefore, enantiomerically pure chiral bases can be employed as resolving agents. Common examples include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org The reaction of the racemic sulfonamide with a chiral base (e.g., (R)-base) would yield two diastereomeric salts: [(R,R)-sulfonamide:(R)-base] and [(S,S)-sulfonamide:(R)-base]. These salts can then be separated based on solubility differences in various solvents. Once separated, the pure enantiomer of the sulfonamide can be recovered by treatment with an achiral acid to neutralize the base.

Conversely, if the sulfonamide nitrogen were to act as a Lewis base, chiral acids like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid could be used to form diastereomeric salts. google.com The success of this method is highly dependent on the choice of resolving agent and solvent system, often requiring empirical screening to find optimal conditions for crystallization. rsc.org

| Resolving Agent | Target Functionality | Solvent System (Hypothetical) | Expected Outcome |

| (R)-1-Phenylethylamine | Acidic Sulfonamide (NH) | Ethanol/Water | Formation of two diastereomeric salts, potentially separable by fractional crystallization. |

| (1S)-(+)-10-Camphorsulfonic acid | Basic Sulfonamide (N or O) | Isopropanol | Formation of diastereomeric salts; success depends on the basicity of the sulfonamide moiety. |

| Novozym 435 Lipase | Enzymatic Kinetic Resolution | t-BuOMe/Vinyl Acetate | Selective acylation of one enantiomer's sulfonamide group, allowing separation of the derivatized and unreacted enantiomers. researchgate.netmdpi.com |

Enantiomeric Resolution via Chromatography

Chromatographic methods offer a powerful alternative for both analytical and preparative-scale separation of stereoisomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). chiralpedia.comchromatographyonline.commdpi.commdpi.com The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of compounds, including those with sulfonamide groups. chromatographyonline.com

Indirect HPLC Separation: In this approach, the racemic mixture is first derivatized with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.comnih.govnih.gov These diastereomers can then be separated on a standard, achiral HPLC column. This method can be particularly useful when direct chiral HPLC methods are unsuccessful. nih.gov

Conformational Preferences of the Oxane Ring in this compound

The six-membered oxane (tetrahydropyran) ring typically adopts a low-energy chair conformation to minimize torsional and angular strain. acs.org The stereochemical and energetic landscape of this compound is dictated by the relative orientations of the C2-methyl and C4-sulfonamide substituents, which can be either axial (ax) or equatorial (eq). The stability of a given conformer is largely determined by the steric strain associated with these substituent positions.

The relative steric bulk of substituents is often quantified by their A-value, which represents the free energy difference between the axial and equatorial conformations in a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.comlumenlearning.com

Methyl group (-CH₃): The A-value is approximately 1.7 kcal/mol. wikipedia.org

Sulfonamide group (-SO₂NH₂): While a precise A-value is not universally established, it is expected to be significant due to its size and free rotation. It is estimated to be comparable to or slightly larger than an isopropyl group (A-value ≈ 2.2 kcal/mol).

Conformational Analysis of Diastereomers

trans-Isomers ((2R,4R) and (2S,4S)): The trans configuration requires that one substituent be axial and the other equatorial (ax/eq) or vice versa (eq/ax). In the most stable chair conformation, the larger substituent will preferentially occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. Assuming the sulfonamide group is sterically more demanding than the methyl group, the most stable conformer will have the sulfonamide group in the equatorial position and the methyl group in the axial position.

cis-Isomers ((2R,4S) and (2S,4R)): The cis configuration allows for both substituents to be equatorial (di-equatorial, eq/eq) or both to be axial (di-axial, ax/ax). The di-equatorial conformer is overwhelmingly favored due to the severe steric strain from 1,3-diaxial interactions that would occur in the di-axial form. Therefore, the cis-isomer is expected to exist almost exclusively in the conformation where both the methyl and sulfonamide groups are equatorial.

Based on this analysis, the cis-diastereomer (di-equatorial) is predicted to be thermodynamically more stable than the trans-diastereomer (axial/equatorial).

| Isomer | Possible Chair Conformations | Dominant Conformer | Reason for Preference |

| cis-(2R,4S) / (2S,4R) | 1. (2-eq, 4-eq)2. (2-ax, 4-ax) | (2-eq, 4-eq) | Avoids severe 1,3-diaxial steric strain present in the di-axial conformer. |

| trans-(2R,4R) / (2S,4S) | 1. (2-eq, 4-ax)2. (2-ax, 4-eq) | (2-ax, 4-eq) | The larger sulfonamide group occupies the less sterically hindered equatorial position. |

Spectroscopic Elucidation of Relative and Absolute Stereochemistry (e.g., Advanced NMR, Chiroptical Spectroscopy)

Advanced spectroscopic techniques are indispensable for unambiguously determining the three-dimensional structure of chiral molecules like this compound.

Elucidation of Relative Stereochemistry by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular connectivity and spatial relationships.

¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (³J_ax,ax_) is typically large (10–13 Hz), whereas axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are small (2–5 Hz). nih.govorganicchemistrydata.org By analyzing the coupling patterns of the protons at C2, C3, C4, and C5, one can determine the relative axial or equatorial orientation of the substituents and thus distinguish between cis and trans isomers.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. libretexts.orgacdlabs.com This is extremely powerful for confirming conformational assignments. For instance, in the predicted stable conformer of the cis-isomer (di-equatorial), no NOE would be expected between the C2-proton and the C4-proton. However, strong NOE correlations would be observed between axial protons (e.g., H2ₐₓ-H6ₐₓ, H4ₐₓ-H6ₐₓ). For the trans-isomer, a NOESY spectrum would show correlations between the axial methyl group protons and other axial protons on the same face of the ring (e.g., H6ₐₓ), confirming its axial position.

| Conformer | Key Protons | Expected NOE Correlation? | Rationale |

| cis (eq, eq) | C2-H (axial) & C4-H (axial) | Yes | Protons are 1,3-diaxial and spatially close. |

| trans (ax-Me, eq-SO₂NH₂) | C2-H (equatorial) & C4-H (axial) | No | Protons are too far apart for a significant NOE. |

| trans (ax-Me, eq-SO₂NH₂) | C2-Methyl (axial) & C6-H (axial) | Yes | Protons are 1,3-diaxial and spatially close. |

Determination of Absolute Stereochemistry by Chiroptical Spectroscopy

While NMR can establish the relative arrangement of atoms, chiroptical methods are required to determine the absolute configuration (R/S) of a specific enantiomer. Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. uit.nounifesp.br

The modern application of VCD involves a synergy between experimental measurement and computational chemistry. dtic.miluni-muenchen.dedtu.dkschrodinger.com The typical workflow is as follows:

An experimental VCD spectrum of a pure enantiomer is recorded in solution.

Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD spectrum for one specific, arbitrarily chosen absolute configuration (e.g., (2R, 4R)). researchgate.netvu.nl This involves a conformational search to identify the lowest energy conformer(s) and a Boltzmann-averaging of their calculated spectra.

The experimental spectrum is compared to the calculated spectrum. If the signs (+/-) of the major VCD bands match, the absolute configuration of the sample is the same as the one used in the calculation ((2R, 4R) in this example). If the signs are perfectly opposite (a mirror image), the sample has the opposite absolute configuration ((2S, 4S)). researchgate.net

This powerful combination allows for the unambiguous assignment of the absolute stereochemistry of complex chiral molecules in solution. unifesp.br

| Vibrational Mode (cm⁻¹) (Hypothetical) | Calculated VCD Sign for (2R, 4R)-Isomer | Experimental VCD Sign of Sample | Conclusion |

| 1350 (S=O stretch) | + (Positive) | + (Positive) | Matches |

| 1280 (C-N stretch) | - (Negative) | - (Negative) | Matches |

| 1150 (C-O-C stretch) | + (Positive) | + (Positive) | Matches |

| 1090 (C-C stretch) | - (Negative) | - (Negative) | Matches |

| Overall Assignment | The sample has the (2R, 4R) absolute configuration. |

Computational Chemistry and Theoretical Modeling Studies

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the electronic properties of a molecule like 2-Methyloxane-4-sulfonamide. Methods such as Density Functional Theory (DFT) are often employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov

These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For similar sulfonamide derivatives, DFT calculations have been used to predict their molecular structure and reactivity, often showing good correlation with experimental data. mdpi.com

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Molecular Electrostatic Potential | Variable | Predicts sites for electrophilic and nucleophilic attack |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from QM calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics simulations are powerful tools for exploring the conformational landscape of a molecule over time. mit.edu For a flexible molecule such as this compound, which contains a non-aromatic oxane ring, MD simulations can reveal the preferred three-dimensional arrangements in different environments, such as in a vacuum, in water, or in the presence of a biological target. ijcce.ac.ir

These simulations track the movements of atoms over a specific period, providing insights into the molecule's flexibility, stability, and interactions with its surroundings. uoa.gr Understanding the accessible conformations is crucial for predicting how the molecule might bind to a receptor. researchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. rjb.ro For this compound, docking studies would involve placing the molecule into the active site of a relevant protein, such as carbonic anhydrase or a bacterial enzyme, and calculating the binding affinity. nih.gov

The results of docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com These predictions can guide the design of more potent and selective inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value | Description |

| Binding Affinity | -8.2 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 3 | Key interactions with specific amino acid residues |

| Hydrophobic Interactions | 5 | Interactions with nonpolar residues in the active site |

| Interacting Residues | Asp102, His124, Val208 | Specific amino acids involved in binding |

Note: The data presented here is for illustrative purposes and does not represent actual experimental or computational results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for In Silico Prediction of Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. scispace.com

For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., physicochemical, topological, and quantum chemical) and correlating them with experimentally determined biological activity. mdpi.comnih.gov Such models are valuable for prioritizing the synthesis of new derivatives with potentially improved activity. nih.gov

Mechanistic Studies of Biochemical Interactions Strictly in Vitro and in Silico

Target Identification and Validation Methodologies Using Biochemical Assays.

No studies identifying or validating the molecular targets of 2-Methyloxane-4-sulfonamide using biochemical assays have been found.

Enzyme Inhibition Kinetics and Mechanism of Action In Vitro.

There is no available data on the enzyme inhibition kinetics or the specific in vitro mechanism of action for this compound.

Receptor Binding Affinity Studies In Vitro.

No in vitro studies detailing the receptor binding affinities of this compound have been identified.

Biophysical Characterization of Ligand-Macromolecule Interactions.

There is no information available from biophysical studies characterizing the interaction between this compound and any macromolecule.

Further research and publication of studies specifically investigating this compound are required before a detailed and accurate article on its biochemical interactions can be composed.

Advanced Analytical Characterization Techniques for Research Purposes

High-Resolution Spectroscopic Techniques (e.g., Multi-dimensional NMR, HRMS, FT-IR, Raman Spectroscopy)

High-resolution spectroscopic techniques are indispensable for providing detailed information about the molecular structure and composition of 2-Methyloxane-4-sulfonamide.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveals through-bond and through-space correlations, which is crucial for confirming the connectivity and stereochemistry of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular framework.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of the molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an exact molecular formula, distinguishing this compound from other compounds with the same nominal mass. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group (S=O and N-H stretching) and the oxane ring (C-O-C stretching). researchgate.netnih.gov The variation in shape, shift, and intensity of absorption peaks provides information on the molecular structure. researchgate.net

Raman Spectroscopy , a complementary vibrational spectroscopy technique, is used to probe molecular vibrations. mdpi.com It is particularly useful for identifying symmetric vibrations and bonds that are weakly active in FT-IR, such as the S-O symmetric stretch in the sulfonamide group.

Table 1: Illustrative High-Resolution Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to methyl, methylene, and methine protons on the oxane ring, and N-H protons of the sulfonamide. |

| ¹³C NMR | Chemical Shift (δ) | Distinct signals for the methyl carbon, the five carbons of the oxane ring, including those adjacent to the oxygen and the sulfonamide group. |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | A measured m/z value consistent with the calculated exact mass of the protonated molecule (C₅H₁₂NO₃S⁺), confirming the elemental formula C₅H₁₁NO₃S. |

| FT-IR | Wavenumber (cm⁻¹) | Asymmetric and symmetric S=O stretching (~1330-1350 cm⁻¹ and 1140-1160 cm⁻¹), N-H stretching (~3250-3350 cm⁻¹), and C-O-C stretching of the oxane ring (~1050-1150 cm⁻¹). nih.govekb.eg |

| Raman | Wavenumber Shift (cm⁻¹) | Characteristic shifts for S-O and C-S bonds, providing complementary information to the FT-IR spectrum. |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration of chiral centers and revealing intermolecular interactions such as hydrogen bonding that dictate the crystal packing. nih.govmdpi.com

For this compound, which exists as a crystalline solid, XRD analysis would:

Confirm the chair conformation of the oxane ring.

Determine the orientation of the methyl and sulfonamide substituents (axial vs. equatorial).

Elucidate the hydrogen-bonding network involving the sulfonamide N-H and S=O groups, which influences the crystal's macroscopic properties.

Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline nature of a bulk sample and identify different polymorphic forms. nih.gov

Table 2: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Key Bond Lengths (Å) | S=O, S-N, S-C, C-O, C-C, N-H |

| Key Bond Angles (°) | O-S-O, O-S-N, C-S-C |

| Intermolecular Interactions | Hydrogen bonds (e.g., N-H···O=S) |

Chromatographic Methods for Isolation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound during and after its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and related substances. wu.ac.th A robust, reversed-phase HPLC (RP-HPLC) method is typically developed for routine analysis. jptcp.com

Method development involves a systematic optimization of several parameters:

Stationary Phase: A C18 or C8 column is commonly used for compounds with moderate polarity like sulfonamides. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is optimized to achieve good peak shape and resolution from impurities. jptcp.comcabidigitallibrary.org

Detection: UV detection is suitable, with the wavelength selected based on the chromophore of the molecule. For sulfonamides, this is often in the range of 254-275 nm. nih.gov

Flow Rate and Temperature: These are adjusted to optimize analysis time and separation efficiency.

The developed method must be validated according to established guidelines to ensure it is accurate, precise, specific, and robust. wu.ac.th

Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 265 nm |

| Injection Vol. | 10 µL |

Given that this compound possesses multiple chiral centers, its synthesis can result in a mixture of enantiomers and diastereomers. Chiral chromatography is the gold standard for separating and quantifying these stereoisomers.

The development of a chiral separation method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly versatile and widely used for this purpose. nih.govmdpi.com The separation is highly dependent on the mobile phase composition, which can be either normal-phase (e.g., heptane/ethanol) or reversed-phase. nih.gov For some compounds, a reversal of the enantiomer elution order can be observed when switching between polar organic and reversed-phase modes. nih.gov The method is optimized to achieve baseline separation (Resolution, Rs > 1.5) between all stereoisomers, allowing for the accurate determination of enantiomeric excess (ee) or diastereomeric excess (de).

Table 4: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Lux Amylose-1) |

| Mobile Phase | Isopropanol / Hexane with a modifier like Trifluoroacetic Acid (TFA) |

| Elution | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 265 nm |

Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for structural confirmation and impurity identification. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion.

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For sulfonamides, characteristic fragmentation patterns have been studied. nih.gov A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov Other significant fragmentation pathways often involve cleavage of the C-S and S-N bonds. gre.ac.uk Analyzing these fragments helps to confirm the presence of the sulfonamide group and the structure of the oxane ring. This analysis is crucial for distinguishing isomers and identifying metabolites or degradation products in further studies.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| Precursor Ion [M+H]⁺ | Fragmentation Pathway | Fragment Ion (m/z) | Interpretation |

| 166.05 | Neutral loss of SO₂ | 102.05 | Loss of sulfur dioxide from the sulfonamide. nih.gov |

| 166.05 | Cleavage of the S-N bond | 80.96 | [SO₂NH₂]⁻ related fragment or rearrangement |

| 166.05 | Cleavage of the C-S bond | 85.06 | Protonated 2-methyloxane ring fragment. |

Applications in Chemical Biology and Advanced Materials Research

2-Methyloxane-4-sulfonamide as a Molecular Probe for Biological Systems

No published research could be identified that details the use of this compound as a molecular probe. The development of molecular probes often involves the incorporation of reporter groups (e.g., fluorophores, biotin) and reactive moieties for target engagement. While the this compound scaffold could potentially be functionalized for such purposes, there is no evidence in the current literature of its synthesis or application in this context.

Utilization as a Scaffold for Rational Design of Chemical Libraries

The sulfonamide group is a privileged scaffold in medicinal chemistry, and its derivatives are frequently included in chemical libraries for drug discovery. The rigid, non-aromatic nature of the 2-methyloxane ring could offer advantages in exploring new chemical space compared to more traditional aromatic sulfonamides. However, no studies have been found that specifically describe the use of this compound as a core structure for the rational design and synthesis of chemical libraries.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The sulfonamide functional group can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The stereochemistry of the 2-methyloxane ring could also influence the packing and self-assembly properties of molecules containing this scaffold. Nevertheless, a review of the literature did not reveal any research on the integration of this compound into supramolecular structures or self-assembled systems.

Potential in Catalyst Development or Ligand Design for Organic Reactions

Sulfonamide-based ligands have been successfully employed in a variety of metal-catalyzed organic reactions. The nitrogen and oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. The chiral nature of this compound could also make it a candidate for the development of asymmetric catalysts. At present, there are no published reports on the synthesis or application of this compound or its derivatives as ligands or catalysts in organic reactions.

Future Research Directions and Unexplored Avenues

Development of Innovative and Sustainable Synthetic Routes

The synthesis of sulfonamides traditionally involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov While effective, these methods often rely on harsh reagents and can generate significant chemical waste. Future research into the synthesis of 2-Methyloxane-4-sulfonamide should prioritize the development of greener and more efficient synthetic pathways.

One promising area is the exploration of catalytic methods that avoid the use of stoichiometric and often hazardous reagents like chlorosulfonic acid. nih.gov The development of novel catalysts could enable the direct C-H sulfamoylation of the 2-methyloxane core, a process that would significantly reduce the number of synthetic steps and improve atom economy. Furthermore, the use of environmentally benign solvents and renewable starting materials will be crucial in aligning the synthesis of this compound with the principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Sulfamoylation | Reduced synthetic steps, improved atom economy, avoidance of hazardous reagents. | Development of novel and selective catalysts. |

| Flow Chemistry | Enhanced reaction control, improved safety, potential for scalability. | Optimization of reaction conditions in continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of enzymes for sulfonamide bond formation. |

Exploration of Novel Biochemical Targets and Interaction Mechanisms

Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer effects. nih.govmdpi.com The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov However, the biochemical targets for many non-antibacterial sulfonamides are less well-defined.

A key avenue for future research will be to elucidate the specific biochemical targets of this compound. This will involve a combination of high-throughput screening against a panel of enzymes and receptors, as well as more targeted approaches based on the structural features of the molecule. Understanding the precise molecular interactions between this compound and its biological targets will be essential for optimizing its therapeutic potential and minimizing off-target effects. For instance, recent studies on other sulfonamides have highlighted their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com

Advancements in Predictive Computational Models for Structure-Activity Relationships

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of a molecule's biological activity from its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models, in particular, have been widely used to understand the influence of a compound's molecular properties on its biological activity. mdpi.com

For this compound, the development of robust QSAR models could significantly accelerate the identification of more potent and selective analogs. nih.govopenaccesspub.org These models can be built using a variety of machine learning algorithms, including deep learning, to correlate a molecule's physicochemical properties with its observed biological activity. mdpi.com The insights gained from these models can then be used to guide the design of new derivatives of this compound with improved therapeutic profiles. nih.gov

| Computational Approach | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting the binding mode of this compound to its biological targets. | Identification of key molecular interactions and rationalization of structure-activity relationships. nih.gov |

| QSAR Modeling | Correlating the structural features of this compound derivatives with their biological activity. | Predictive models to guide the design of more potent and selective analogs. mdpi.com |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of this compound in a biological environment. | Understanding the conformational changes and energetic landscapes of drug-target interactions. |

Interdisciplinary Research Integrating this compound with Emerging Technologies

The future of drug discovery lies in the integration of multiple scientific disciplines. For this compound, interdisciplinary research will be crucial for unlocking its full therapeutic potential. This could involve collaborations between medicinal chemists, biologists, computational scientists, and materials scientists.

One exciting area of research is the development of novel drug delivery systems for this compound. This could involve encapsulating the drug in nanoparticles or other biocompatible materials to improve its solubility, stability, and targeted delivery to specific tissues or cells. Furthermore, the integration of this compound with emerging technologies such as gene editing and immunotherapy could open up new avenues for the treatment of a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for 2-Methyloxane-4-sulfonamide, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis typically begins with sulfonyl chloride intermediates, where substitution reactions introduce the sulfonamide group. Key steps include:

- Starting Material : A methyloxane-sulfonyl chloride derivative, reacted with amines (e.g., NH₃) under basic conditions (pH 8–10) to form the sulfonamide bond .

- Reagent Optimization : Use of nucleophiles like ammonia or methylamine, with temperature control (40–60°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .

- Critical Parameters : Reaction pH, temperature, and stoichiometric ratios of sulfonyl chloride to amine (1:1.2 molar ratio recommended) .

Q. How is this compound characterized post-synthesis, and what analytical techniques are essential?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns and verify the absence of unreacted sulfonyl chloride (e.g., δ 3.2–3.5 ppm for methylene groups adjacent to sulfonamide) .

- FT-IR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate functional groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate organic waste containing sulfonamide derivatives and neutralize acidic/byproduct streams before disposal .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in scaling up from milligram to gram quantities?

- Methodological Answer :

- Process Variables :

- Temperature Gradient : Incremental increases (e.g., 50°C → 60°C) enhance reaction kinetics without promoting decomposition .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) improve nucleophilic substitution efficiency by 15–20% .

- Scale-Up Challenges : Continuous flow reactors reduce batch variability and improve heat dissipation, critical for maintaining >90% yield at larger scales .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing :

Byproduct Analysis : LC-MS to identify side products (e.g., sulfonic acids from over-oxidation) .

Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish sulfonamide N-H signals from impurities .

- Computational Validation : DFT (Density Functional Theory) simulations of NMR chemical shifts to cross-verify experimental data .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Software Tools :

- Gaussian or ORCA : For modeling transition states in substitution reactions (e.g., sulfonamide formation barriers) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Descriptor Analysis : Hammett constants (σ) to predict substituent effects on sulfonamide electronic properties .

Q. How can the biological activity of this compound be systematically assessed, particularly for enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to evaluate biocompatibility .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens) at the methyloxane ring and correlate with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.